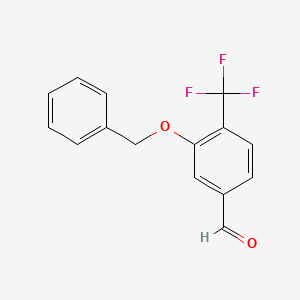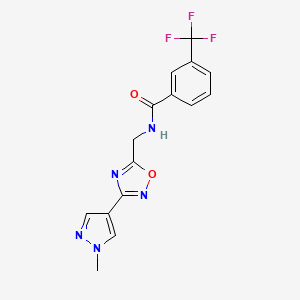
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has sparked interest across various fields of scientific research due to its unique structure and versatile reactivity This benzamide derivative is characterized by the presence of a 1,2,4-oxadiazole ring linked to a trifluoromethyl-substituted benzene ring via a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates:
Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid: : This intermediate can be obtained through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring can be synthesized via the cyclization of amidoximes with carboxylic acids or their derivatives, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) or triphenylphosphine (PPh3).
Industrial Production Methods
In industrial settings, the large-scale production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. These methods might employ:
Continuous flow reactors: : To ensure precise control over reaction parameters and improve scalability.
Catalysts: : To increase reaction efficiency and selectivity.
化学反应分析
Types of Reactions
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : The presence of multiple heteroatoms makes it susceptible to oxidative transformations.
Reduction: : Selective reduction can be achieved using appropriate reducing agents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Oxidation products: : Depending on the reaction conditions, potential products may include oxygenated derivatives.
Reduction products: : Reduced forms of the oxadiazole or pyrazole rings.
科学研究应用
Chemistry
Catalysis: : As a ligand or catalyst in various organic transformations.
Material science: : Incorporation into polymers or nanomaterials for enhanced properties.
Biology and Medicine
Drug design: : Potential pharmacophore for developing new therapeutics.
Biological probes: : Used in studying biological systems due to its unique chemical properties.
Industry
Agrochemicals: : Development of pesticides or herbicides.
Chemical sensors: : Utilized in designing sensors for detecting specific analytes.
作用机制
The effects of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide are often mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biological pathways. The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating its biological activity.
相似化合物的比较
When compared with other compounds containing 1,2,4-oxadiazole or trifluoromethyl groups, N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide stands out due to the combination of these functionalities in a single molecule
2-(Trifluoromethyl)benzonitrile
1-(3-(Trifluoromethyl)phenyl)imidazole
3-(Trifluoromethyl)-1,2,4-oxadiazole
属性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2/c1-23-8-10(6-20-23)13-21-12(25-22-13)7-19-14(24)9-3-2-4-11(5-9)15(16,17)18/h2-6,8H,7H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFNKCUBRGTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
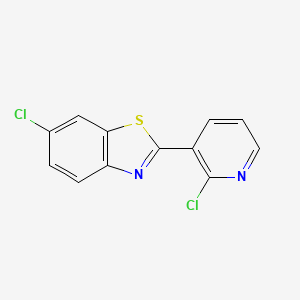
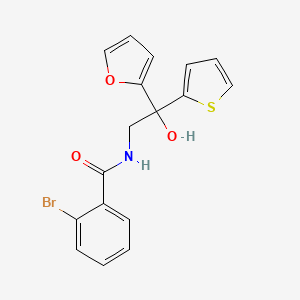
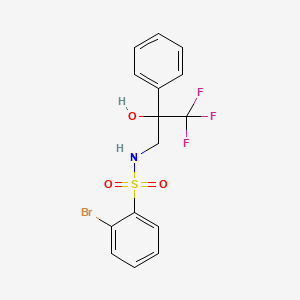
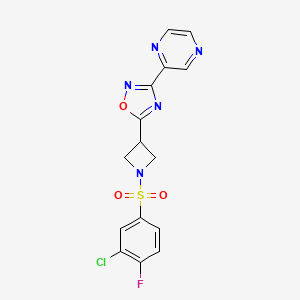
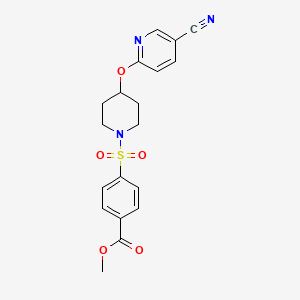
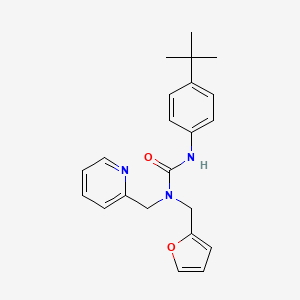
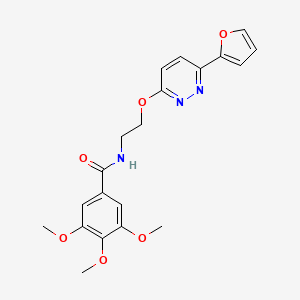
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)

![2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2514159.png)
![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)
